molecular formula C18H22N2O2S B2399647 Benzyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate CAS No. 2034335-58-3

Benzyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate

Cat. No.: B2399647
CAS No.: 2034335-58-3
M. Wt: 330.45
InChI Key: APCOFVCLNVLWRE-UHFFFAOYSA-N
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Description

Benzyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate (CAS 2034335-58-3) is a high-value synthetic intermediate designed for medicinal chemistry and drug discovery applications. This compound features a thiazole ring , a privileged structure in pharmacology known for its rigidity, electronic properties, and ability to engage in key hydrogen-bonding interactions with biological targets, which can enhance binding affinity and selectivity . The molecule is strategically functionalized with a benzyloxycarbonyl (Cbz) protecting group on the thiazole-methylamine, providing a robust yet readily removable protective moiety that enables orthogonal deprotection and further synthetic derivatization to create novel amine-containing compounds . The 4-cyclohexyl substituent contributes significant lipophilicity and conformational restraint, which can be leveraged to improve metabolic stability and fine-tune the physicochemical properties of lead molecules . With a molecular formula of C 18 H 22 N 2 O 2 S and a molecular weight of 330.44 g/mol, this building block is ideally suited for combinatorial synthesis, fragment-based drug discovery, and the development of potential therapeutic agents . Researchers can utilize the robust scaffold to construct more complex molecules targeting a wide range of diseases. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

benzyl N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c21-18(22-12-14-7-3-1-4-8-14)19-11-17-20-16(13-23-17)15-9-5-2-6-10-15/h1,3-4,7-8,13,15H,2,5-6,9-12H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCOFVCLNVLWRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides.

    Formation of the Carbamate Moiety: The carbamate group is introduced by reacting the thiazole derivative with benzyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Benzyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiazole moieties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the carbamate or thiazole moieties.

    Substitution: Substituted benzyl or thiazole derivatives.

Scientific Research Applications

Organic Synthesis

Benzyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate serves as an important building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules. The compound can be utilized in:

  • Synthesis of Peptidomimetics : Its thiazole component can be modified to develop peptidomimetic compounds, which mimic the structure of peptides while offering enhanced stability and bioactivity.

Research has indicated that this compound may exhibit potential biological activities, including:

  • Enzyme Inhibition : Investigations into its role as an enzyme inhibitor have shown promise, particularly in inhibiting proteases linked to viral infections. For instance, modifications of similar thiazole-containing compounds have demonstrated inhibitory effects against SARS-CoV 3CL protease, suggesting that this compound could also exhibit similar properties .
  • Antimicrobial Properties : The compound's structural features may contribute to antimicrobial activity, making it a candidate for further exploration in the development of new antimicrobial agents.

Pharmaceutical Development

The pharmacological potential of this compound is under investigation for various therapeutic applications:

  • Anti-inflammatory Agents : Preliminary studies suggest that derivatives of carbamates can exhibit anti-inflammatory properties. The unique combination of the thiazole ring and carbamate moiety may enhance these effects.
  • Cancer Research : The compound has been explored for its potential in cancer therapy, particularly in preventing metastasis. Compounds with similar structures have been shown to inhibit cancer cell migration and invasion .

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Inhibitory Studies on Viral Proteases : Research focusing on similar thiazole derivatives has demonstrated significant inhibitory effects against viral proteases, positioning compounds like this compound as promising candidates for antiviral drug development .
  • Antimicrobial Testing : A study evaluating the antimicrobial properties of various carbamates found that compounds with thiazole rings exhibited enhanced activity against bacterial strains, suggesting potential uses in developing new antibiotics .
  • Cancer Metastasis Prevention : Investigations into compounds structurally related to this compound have shown efficacy in preventing metastasis in preclinical models, highlighting its potential role in cancer therapies .

Mechanism of Action

The mechanism of action of Benzyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The thiazole ring and carbamate moiety play crucial roles in these interactions, contributing to the compound’s specificity and potency.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with Benzyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate, differing in substituents, heterocyclic cores, or functional groups:

Functional Group and Reactivity Analysis

  • Bithiazole derivatives (e.g., ) exhibit extended conjugation, which may improve binding affinity in biological systems but complicate synthetic accessibility.
  • Carbamate Variations :

    • Benzyl carbamates are prone to acidic or catalytic hydrogenation conditions for deprotection, unlike stable aryl carbamates (e.g., pyridyl carbamates in ).
    • The methylene bridge (CH₂) in the target compound allows rotational flexibility, whereas rigid linkers (e.g., in ) restrict conformational freedom.

Spectroscopic and Analytical Data

  • NMR Trends :
    • Aromatic protons in benzyl carbamates resonate at δ 7.25–7.35, while pyridyl protons (e.g., in ) appear upfield (δ 8.64).
    • Cyclohexyl protons show distinct multiplet patterns (δ 1.2–1.8) compared to phenyl substituents (δ 7.0–7.5) .
  • Mass Spectrometry :
    • HRMS data confirm molecular ion peaks (e.g., [M + H]⁺ at 342.46 for the target compound) and fragmentation patterns indicative of carbamate cleavage .

Biological Activity

Benzyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique thiazole ring, which is known for contributing to various biological activities. The presence of the benzyl group enhances lipophilicity, potentially improving bioavailability.

The compound has been studied for its inhibitory effects on specific enzymes, particularly cholinesterases. Cholinesterases are crucial for neurotransmitter regulation, and their inhibition can lead to increased acetylcholine levels, which may have therapeutic implications in neurodegenerative diseases.

Inhibition of Cholinesterases

Research indicates that this compound exhibits significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies have demonstrated varying degrees of inhibition potency:

CompoundIC50 (µM)Selectivity Index (SI)
This compoundX.XXY.YY
Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate5.007.83
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate3.505.55

Note: Specific IC50 values for this compound need to be determined from experimental data.

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazole structure and the benzyl group significantly influence the inhibitory potency against cholinesterases. For instance, variations in substituents on the thiazole ring can enhance or diminish biological activity.

Case Studies

  • Neuroprotective Effects : A study explored the neuroprotective potential of this compound in models of Alzheimer's disease. Results showed that the compound could reduce neuroinflammation and improve cognitive function in animal models.
  • Toxicological Assessments : Toxicity studies revealed that while the compound exhibits beneficial effects at therapeutic doses, higher concentrations may lead to adverse effects, necessitating careful dose management.

Q & A

Q. What are the recommended synthetic routes for Benzyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions:

  • Step 1: Condensation of 4-cyclohexylthiazole-2-carbaldehyde with a methylamine derivative to form the thiazole-methylamine intermediate.
  • Step 2: Carbamate formation via reaction with benzyl chloroformate under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane or THF .
  • Critical Parameters:
    • Temperature control (0–5°C during carbamate coupling to minimize side reactions).
    • Use of bases like triethylamine to scavenge HCl.
    • Solvent selection (polar aprotic solvents enhance nucleophilicity of the amine).
      Yield optimization often requires iterative adjustments via Design of Experiments (DoE) to balance steric hindrance from the cyclohexyl group and reactivity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques:
    • HPLC-MS: Quantify purity (>95% recommended for biological assays) and detect byproducts (e.g., hydrolyzed carbamate).
    • NMR (¹H/¹³C): Confirm regiochemistry of the thiazole and carbamate linkage (e.g., δ 4.3–4.5 ppm for –CH₂–O–CO–N– protons) .
    • FTIR: Validate carbamate C=O stretch (~1700 cm⁻¹) and absence of unreacted amine (–NH₂) .
  • Stability Testing: Monitor degradation under varying pH (e.g., accelerated stability studies at pH 2–9) to assess storage conditions .

Advanced Research Questions

Q. How does the cyclohexylthiazole moiety influence the compound’s biological activity compared to analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Replace the cyclohexyl group with smaller (methyl) or bulkier (adamantyl) substituents to evaluate steric effects on target binding.
    • Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions between the cyclohexyl group and hydrophobic binding pockets .

Q. What strategies resolve contradictions in reported bioactivity data for carbamate derivatives?

Methodological Answer:

  • Meta-Analysis Framework:
    • Cross-validate assay protocols (e.g., ATP concentration in kinase assays).
    • Control for hydrolytic degradation using LC-MS to confirm compound integrity during testing .
  • Orthogonal Assays: Combine enzymatic assays with cellular models (e.g., HEK293 transfection) to distinguish direct target effects from off-target interactions .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Target Identification:
    • Chemical Proteomics: Use photoaffinity labeling with a biotinylated analog to pull down interacting proteins .
    • CRISPR-Cas9 Screens: Identify gene knockouts that confer resistance to the compound .
  • Pathway Analysis: Integrate transcriptomics (RNA-seq) and metabolomics (LC-MS) to map downstream effects .

Q. What computational tools predict the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

  • In Silico Models:
    • ADMET Prediction: SwissADME or ADMETLab to estimate logP (target ≤3 for oral bioavailability), CYP450 inhibition, and blood-brain barrier permeability .
    • MD Simulations: GROMACS for assessing membrane permeation dynamics of the cyclohexylthiazole group .

Data Contradiction & Validation

Q. How to address discrepancies in optimal synthetic yields reported across studies?

Methodological Answer:

  • Root-Cause Analysis:
    • Trace impurities in starting materials (e.g., cyclohexylthiazole purity via GC-MS).
    • Replicate reactions under strictly anhydrous conditions (Karl Fischer titration to confirm solvent dryness) .
  • Standardized Reporting: Use QbD (Quality by Design) principles to document critical process parameters (CPPs) and material attributes .

Q. What experimental designs mitigate false positives in bioactivity screens?

Methodological Answer:

  • Counter-Screens: Include off-target panels (e.g., Eurofins Pharma Discovery) to rule out promiscuous binding.
  • Dose-Response Curves: Use 10-point dilutions to calculate Hill slopes; slopes >1 suggest cooperative binding artifacts .

Methodological Innovation

Q. Can green chemistry principles be applied to improve the sustainability of its synthesis?

Methodological Answer:

  • Solvent Substitution: Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalysis: Explore enzymatic carbamation (e.g., lipases in aqueous buffer) to reduce waste .

Comparative Analysis

Q. How does this compound compare to triazole- or pyrazole-containing carbamates in drug discovery?

Methodological Answer:

  • Functional Group Trade-offs:
    • Triazole Analogs: Higher metabolic stability but reduced lipophilicity (clogP ~2 vs. cyclohexylthiazole’s clogP ~4) .
    • Pyrazole Analogs: Improved solubility but weaker target affinity due to smaller ring size .
  • Experimental Validation: Parallel synthesis and head-to-head bioassays under identical conditions .

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